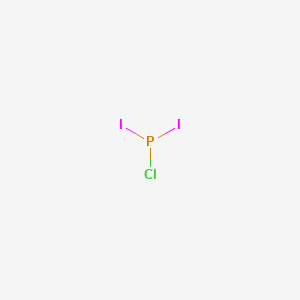

Phosphorous chloride diiodide

Description

Phosphorous chloride diiodide, referenced in literature as "phosphorus trichloride diiodide" , is an inorganic phosphorus halide compound. This compound is classified among other phosphorus halides, which are critical in industrial synthesis, catalysis, and chemical research .

This compound is less commonly documented compared to its well-studied counterparts like phosphorus trichloride (PCl₃) or phosphorus pentachloride (PCl₅). The presence of both chlorine and iodine in its structure imparts unique reactivity, balancing the electronegativity of chlorine with the polarizability of iodine .

Properties

CAS No. |

14727-76-5 |

|---|---|

Molecular Formula |

ClI2P |

Molecular Weight |

320.23 g/mol |

IUPAC Name |

chloro(diiodo)phosphane |

InChI |

InChI=1S/ClI2P/c1-4(2)3 |

InChI Key |

NRAJBRXHHHDAGA-UHFFFAOYSA-N |

Canonical SMILES |

P(Cl)(I)I |

Origin of Product |

United States |

Preparation Methods

Phosphorous chloride diiodide can be synthesized through several methods. One common synthetic route involves the reaction of phosphorus trichloride (PCl₃) with iodine (I₂). The reaction is typically carried out under controlled conditions to ensure the correct stoichiometry and to prevent the formation of unwanted by-products. The reaction can be represented as follows:

[ \text{PCl}_3 + 2 \text{I}_2 \rightarrow \text{PClI}_2 + \text{ICl} ]

In industrial settings, the production of this compound may involve more sophisticated techniques to ensure high purity and yield. These methods often include the use of advanced purification processes to remove impurities and by-products.

Chemical Reactions Analysis

Phosphorus Triiodide (PI₃)

Formed via direct reaction of white phosphorus (P₄) with iodine in carbon disulfide (CS₂) or carbon tetrachloride (CCl₄):

Key Notes :

-

Reaction occurs at room temperature with vigorous kinetics .

-

PI₃ is unstable and prone to decomposition under heat or light .

Phosphorus Diiodide (P₂I₄)

Produced through:

Hydrolysis Reactions

-

PI₃ reacts violently with water to form phosphorous acid (H₃PO₃) and hydrogen iodide (HI) :

-

P₂I₄ decomposes in humid air to release iodine vapors and phosphorus oxides .

Reactions with Organic Compounds

-

PI₃ converts alcohols to alkyl iodides, a key application in organic synthesis :

-

P₂I₄ reacts with methyl iodide and mercury to form complexes like (CH₃)₃PHgI₂ .

Thermal Decomposition

Stability and Handling Considerations

-

PI₃ is moisture-sensitive and requires storage under inert gases .

-

P₂I₄ is stable in dry conditions but reacts exothermically with oxidizing agents .

Gaps in Literature

No peer-reviewed data exists for phosphorus chloride diiodide (PCl₂I or similar). The reactivity of mixed phosphorus halides (e.g., Cl/I systems) remains underexplored in the provided sources. Future studies could investigate:

-

Synthesis routes for PClₓIᵧ compounds.

-

Comparative reactivity of mixed halides vs. pure iodides.

Scientific Research Applications

Phosphorous chloride diiodide has several applications in scientific research, particularly in the fields of chemistry and materials science. Some of its notable applications include:

-

Synthesis of Organophosphorus Compounds: : It is used as a reagent in the synthesis of various organophosphorus compounds, which are important in organic chemistry and pharmaceuticals.

-

Catalysis: : this compound is used as a catalyst in certain chemical reactions, including polymerization and halogenation reactions.

-

Material Science: : It is used in the preparation of phosphorus-containing materials, which have applications in electronics and advanced materials.

Mechanism of Action

The mechanism of action of phosphorous chloride diiodide involves its ability to act as a halogenating agent. It can transfer halogen atoms to other molecules, facilitating various chemical transformations. The molecular targets and pathways involved in its reactions depend on the specific reaction conditions and the nature of the reactants.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key phosphorus halides and related compounds for comparison:

Stability and Hazards

This compound is anticipated to share the corrosive and moisture-sensitive traits of other phosphorus halides. For example, PCl₃ reacts explosively with water, and PCl₅ releases toxic HCl fumes. The iodine component in this compound may reduce its volatility compared to PCl₃ but increase its environmental persistence due to iodine's lower electronegativity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.